molecular formula C25H25N3O3 B11037614 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile

2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile

Cat. No.: B11037614
M. Wt: 415.5 g/mol
InChI Key: TYESXKWDLRYYHW-UHFFFAOYSA-N
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Description

2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodioxin ring, and a pyranoquinoline structure

Preparation Methods

The synthesis of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents under controlled conditions. For example, the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further modified using different alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .

Chemical Reactions Analysis

2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions with various electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating or acylating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-8,9-dihydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile include other benzodioxane derivatives and pyranoquinoline compounds. These similar compounds may share some structural features but differ in their functional groups or overall molecular architecture . For example:

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

2-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,8,8,9-tetramethyl-4H-pyrano[3,2-g]quinoline-3-carbonitrile

InChI

InChI=1S/C25H25N3O3/c1-14-12-25(2,3)28(4)19-11-21-17(10-16(14)19)23(18(13-26)24(27)31-21)15-5-6-20-22(9-15)30-8-7-29-20/h5-6,9-12,23H,7-8,27H2,1-4H3

InChI Key

TYESXKWDLRYYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C(C(=C(OC3=C2)N)C#N)C4=CC5=C(C=C4)OCCO5)C)(C)C

Origin of Product

United States

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